methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
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Overview
Description
Methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C20H23N5O6 and its molecular weight is 429.433. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
- This compound has been used in the synthesis of new molecular structures, like 1,8-dioxooctahydroxanthenes with various substituents, showcasing its utility in producing complex organic molecules (Luna et al., 2009).
- The compound also serves as an intermediate in the synthesis of dihydroisocoumarins, indicating its role in producing biologically active molecules (Rama et al., 1993).
Crystallography and Conformational Analysis
- Research has explored its crystal structure and conformational aspects, providing insights into the compound's physical properties and behavior (Palusiak et al., 2004).
Biochemical Synthesis
- It is involved in the synthesis of various biochemical compounds, such as triazolo and tetrazolo purinones, highlighting its relevance in medicinal chemistry (Nagamatsu et al., 1985).
Chemical Transformations
- The compound participates in chemical transformations like oxidation and condensation reactions, essential for creating a variety of organic compounds (Velikorodov & Shustova, 2017).
Catalytic Reactions
- It is also studied in the context of catalytic hydrogenation, revealing its potential in facilitating important chemical reactions (Sukhorukov et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c1-22-17-16(18(27)25(20(22)28)11-15(26)31-4)24-9-5-8-23(19(24)21-17)13-7-6-12(29-2)10-14(13)30-3/h6-7,10H,5,8-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODKYWQNFGYDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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